molecular formula C17H11N B14746669 Naphtho[2,3-g]quinoline CAS No. 257-81-8

Naphtho[2,3-g]quinoline

Cat. No.: B14746669
CAS No.: 257-81-8
M. Wt: 229.27 g/mol
InChI Key: CUEREEUYAHAYPN-UHFFFAOYSA-N
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Description

Naphtho[2,3-g]quinoline is a heterocyclic aromatic compound that belongs to the quinoline family It is characterized by a fused ring system consisting of a naphthalene ring and a quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Naphtho[2,3-g]quinoline can be synthesized through various methods. One efficient method involves the reaction of an aromatic aldehyde, anthracen-2-amine, and acetone or an acetophenone in tetrahydrofuran (THF) catalyzed by iodine . This procedure is known for its mild conditions, good to high yields, and operational simplicity.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves multicomponent reactions (MCRs) that utilize three or more starting materials for product formation. These methods are advantageous due to their efficiency and ability to produce diverse and complex compounds .

Chemical Reactions Analysis

Types of Reactions: Naphtho[2,3-g]quinoline undergoes various chemical reactions, including:

    Reduction: Reduction reactions involve the addition of hydrogen atoms, converting quinoline derivatives into their corresponding hydroquinones.

    Substitution: Substitution reactions can occur at different positions on the naphthalene or quinoline rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed: The major products formed from these reactions include various quinoline derivatives, hydroquinones, and substituted naphthoquinolines .

Scientific Research Applications

Naphtho[2,3-g]quinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Naphtho[2,3-g]quinoline involves its interaction with various molecular targets and pathways. For instance, naphthoquinones, a related class of compounds, exert their effects through redox cycling and the generation of reactive oxygen species (ROS). This leads to oxidative stress and cell damage, which can be harnessed for therapeutic purposes, such as anticancer treatments . The specific molecular targets and pathways involved depend on the structural modifications of the compound.

Comparison with Similar Compounds

  • Naphtho[2,1-b]quinoline
  • Naphtho[2,1-f]quinoline
  • Naphtho[2,1,8-def]quinoline

Comparison: Naphtho[2,3-g]quinoline is unique due to its specific ring fusion pattern, which imparts distinct electronic and steric properties. Compared to other naphthoquinoline derivatives, it may exhibit different reactivity and biological activity profiles.

Properties

CAS No.

257-81-8

Molecular Formula

C17H11N

Molecular Weight

229.27 g/mol

IUPAC Name

naphtho[2,3-g]quinoline

InChI

InChI=1S/C17H11N/c1-2-5-13-9-16-11-17-14(6-3-7-18-17)10-15(16)8-12(13)4-1/h1-11H

InChI Key

CUEREEUYAHAYPN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C=C4C(=CC3=CC2=C1)C=CC=N4

Origin of Product

United States

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